molecular formula C5H7BrN2 B145972 4-Bromo-3,5-dimethyl-1H-pyrazole CAS No. 3398-16-1

4-Bromo-3,5-dimethyl-1H-pyrazole

Cat. No.: B145972
CAS No.: 3398-16-1
M. Wt: 175.03 g/mol
InChI Key: RISOHYOEPYWKOB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1H-pyrazole (C₅H₇BrN₂) is a brominated pyrazole derivative characterized by a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions. It is a crystalline solid with a melting point of 123°C and is ≥98% pure . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes. Its reactivity stems from the bromine atom, which enables cross-coupling reactions, and the methyl groups, which enhance steric and electronic effects .

Preparation Methods

Direct Electrophilic Bromination of 3,5-Dimethyl-1H-pyrazole

The most straightforward method for synthesizing 4-bromo-3,5-dimethyl-1H-pyrazole involves electrophilic bromination of the parent compound, 3,5-dimethyl-1H-pyrazole. This reaction exploits the electron-deficient nature of the pyrazole ring, directing bromine to the para position (C4) relative to the nitrogen atoms.

Reaction Conditions and Mechanistic Insights

Bromination is typically performed using molecular bromine (Br2\text{Br}_2) in dichloromethane (DCM) or acetic acid (CH3COOH\text{CH}_3\text{COOH}) at 0–25°C. A Lewis acid catalyst, such as iron(III) bromide (FeBr3\text{FeBr}_3), enhances electrophilicity by polarizing the Br2\text{Br}_2 molecule. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the bromine atom attacks the electron-rich C4 position (Figure 1) .

Table 1: Optimization of Electrophilic Bromination

ConditionDetailsYield (%)Reference
Br2\text{Br}_2, FeBr3\text{FeBr}_3, DCM, 0°C1.2 equiv Br2\text{Br}_2, 2 hrs85
Br2\text{Br}_2, CH3COOH\text{CH}_3\text{COOH}, 25°CNo catalyst, 4 hrs72
NBS\text{NBS}, AIBN, CCl₄, refluxRadical bromination, 6 hrs68

The use of N\text{N}--bromosuccinimide (NBS) under radical-initiated conditions (e.g., azobisisobutyronitrile, AIBN) offers an alternative pathway but suffers from lower regioselectivity due to competing radical pathways .

Halogen Exchange Reactions

Halogen exchange provides a selective route for introducing bromine at the C4 position. This method is advantageous when precursor pyrazoles contain replaceable leaving groups, such as iodine or chlorine.

Copper-Mediated Bromination

A copper(I) bromide (CuBr\text{CuBr})-catalyzed halogen exchange reaction can convert 4-iodo-3,5-dimethyl-1H-pyrazole to the brominated analog. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism under mild conditions (60°C, DMF) .

Table 2: Halogen Exchange Performance

Starting MaterialReagentTime (hrs)Yield (%)
4-Iodo-3,5-dimethyl-1H-pyrazoleCuBr\text{CuBr}, DMF878
4-Chloro-3,5-dimethyl-1H-pyrazoleNaBr\text{NaBr}, CuI\text{CuI}1265

This method avoids the use of corrosive Br2\text{Br}_2 and enables late-stage functionalization of pyrazole scaffolds .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates bromination reactions while improving yields and purity. A protocol combining Br2\text{Br}_2 and FeBr3\text{FeBr}_3 under microwave conditions (100°C, 30 min) achieves near-quantitative conversion (98% yield) .

Key Advantages:

  • Reduced reaction time (30 min vs. 4–6 hrs conventional).

  • Enhanced regioselectivity due to uniform heating.

  • Scalable for high-throughput synthesis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to handle exothermic bromination reactions, with in-line quenching and purification systems ensuring high throughput.

Table 3: Industrial Process Parameters

ParameterValue
Reactor TypeContinuous Flow (Microreactor)
Temperature50°C
Residence Time5 min
Annual Production10–50 metric tons

This method minimizes waste and reduces exposure to hazardous reagents like Br2\text{Br}_2 .

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)CostScalabilitySafety
Electrophilic Bromination85LowHighModerate
Halogen Exchange78MediumMediumHigh
Microwave-Assisted98HighHighHigh
Industrial Flow Process90LowVery HighVery High

Electrophilic bromination remains the most accessible method for laboratory-scale synthesis, while microwave and flow systems dominate industrial applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H7BrN2C_5H_7BrN_2
  • Molecular Weight : 173.03 g/mol
  • CAS Number : 3398-16-1
  • Chemical Structure :
Br C C C C N N C\text{Br C C C C N N C}

Agrochemical Applications

4-Bromo-3,5-dimethyl-1H-pyrazole serves as a crucial intermediate in the synthesis of various agrochemicals. Its stability and reactivity make it suitable for developing herbicides and fungicides.

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound exhibited potent herbicidal activity against several weed species. The compound's ability to inhibit specific enzyme pathways in plants has been linked to its effectiveness as a herbicide .

Pharmaceutical Applications

This compound is also explored for its potential in pharmaceutical formulations due to its biological activity.

Antimicrobial Activity

Research has indicated that this compound derivatives possess antimicrobial properties. A study reported that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development .

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Analytical Applications

This compound is utilized in analytical chemistry for separation and identification purposes.

HPLC Methodology

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. The method employs acetonitrile and water as mobile phases and demonstrates scalability for preparative separation applications .

ParameterDetails
Column TypeNewcrom R1 HPLC Column
Mobile PhaseAcetonitrile, Water
ApplicationIsolation of impurities
CompatibilityMass-Spec (MS)

Hazard Classification

  • GHS Classification : Acute Tox. 4 (H302)
  • Signal Word : Warning
  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P301+P317 (If swallowed: Get medical advice/attention) .

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-3,5-dimethyl-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications/Notes References
This compound C₅H₇BrN₂ 175.03 123 Br (C4), CH₃ (C3, C5) Intermediate in organic synthesis
4-Bromo-1,3,5-trimethyl-1H-pyrazole C₆H₉BrN₂ 189.06 N/A Br (C4), CH₃ (C1, C3, C5) Catalyst in Pd-mediated fluorination
4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole C₉H₁₅BrN₂O 247.13 N/A Br (C4), CH₃ (C3, C5), OCH₂CH₂CH₃ (C1) Potential ligand in medicinal chemistry
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₀H₂₁BrN₄OS 445.38 192–193 Br (C4), thioamide, indole moiety Anticancer/antibacterial candidate
5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde C₁₁H₈BrF₄N₂O₂ 363.09 N/A Br (C4), CF₂H (C3, C5), furan-aldehyde Enhanced metabolic stability for drug design

Key Observations:

  • Substituent Effects:
    • Methyl vs. Trimethyl: The addition of a methyl group at the 1-position (e.g., 4-Bromo-1,3,5-trimethyl-1H-pyrazole) increases molecular weight by ~14 g/mol and alters steric hindrance, making it suitable for catalytic applications (e.g., Pd-catalyzed fluorination) .
    • Functional Groups: Thioamide substituents (e.g., in ) introduce hydrogen-bonding capacity, raising melting points (192–193°C vs. 123°C) and enhancing crystalline stability . Difluoromethyl groups () improve lipophilicity and metabolic stability, critical for drug candidates.

Biological Activity

4-Bromo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and data tables.

  • Molecular Formula : C₅H₇BrN₂
  • Molecular Weight : 175.03 g/mol
  • Melting Point : 123 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with brominating agents. The compound can also be synthesized through various cyclization reactions involving isothiocyanates and other reagents under controlled conditions .

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The bromine atom and methyl groups enhance its binding affinity to target proteins, modulating enzymatic activity. This compound has been implicated in enzyme inhibition studies, particularly in relation to bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess significant antibacterial properties. Molecular docking studies indicated that these compounds can bind effectively to PBPs in E. coli and S. aureus, with binding energies comparable to standard antibiotics like cephalotin and chloramphenicol. For instance, one derivative exhibited a binding energy of -6.6 kcal/mol with PBP4 of E. coli, suggesting potential as a lead compound for antibiotic development .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of cell proliferation. For example, one study reported a significant reduction in cell viability in human cancer cell lines treated with these compounds .

Case Study 1: Antibacterial Efficacy

A study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant E. coli strains, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in human breast cancer cells (MCF-7). Treatment with 10 µM concentrations resulted in a 70% decrease in cell viability after 48 hours, indicating potent anticancer activity.

Data Summary

Activity Target Binding Energy (kcal/mol) MIC (µg/mL)
AntibacterialPBP4 (E. coli)-6.632
AnticancerMCF-7 CellsN/AN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-3,5-dimethyl-1H-pyrazole, and how can reaction parameters be optimized?

Answer: The compound is typically synthesized via bromination of 3,5-dimethylpyrazole. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours to introduce bromine at the 4-position .
  • Purification: Recrystallize the crude product using ethanol-water mixtures to achieve >65% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
  • Optimization: Adjust stoichiometry (1.1 eq NBS) and reaction time to minimize di-substituted byproducts.

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm substitution patterns (e.g., singlet for methyl groups at δ ~2.3 ppm, absence of N-H proton due to tautomerism) .
  • IR Spectroscopy: Identify N-H stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • HPLC: Use SQD-FA05 conditions (C18 column, acetonitrile-water gradient) with retention time ~0.66 minutes for purity assessment .

Advanced Research Questions

Q. How does this compound coordinate in transition metal clusters, and what structural insights emerge from crystallography?

Answer: In tetranuclear Cu(II) clusters, the ligand binds via the pyridinic nitrogen. X-ray crystallography reveals:

  • Geometric Parameters: Cu···Cu distances (3.127–3.145 Å) and tetrahedral angles (59.6–61.2°) .
  • Bond Analysis: Cu-N bond lengths (~1.98 Å) indicate strong σ-donor character.
  • Applications: Such clusters are studied for magnetic properties and catalytic oxidation reactions .

Table 1. Structural Data for Cu(II)-Pyrazole Cluster

ParameterValue (Å/°)
Cu···Cu distance3.127–3.145
Cu-N bond length~1.98
Cu···Cu···Cu angle59.6–61.2

Q. How can regioselective functionalization of this compound be achieved?

Answer:

  • Electrophilic Substitution: Bromine’s electron-withdrawing effect directs reactions to the 4-position. Use Pd-catalyzed cross-couplings (Suzuki or Heck) for aryl/alkenyl group introduction .
  • Computational Guidance: DFT calculations (e.g., Fukui indices) predict reactive sites, validated by kinetic studies using stopped-flow NMR .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Answer:

  • Orthogonal Assays: Compare DNA gyrase inhibition (IC50) vs. antimicrobial activity (MIC) to differentiate mechanisms .
  • Dose-Response Standardization: Use logarithmic concentration ranges (0.1–100 μM) in cell-based assays.
  • Isotopic Labeling: Track metabolic pathways via 13C-labeled derivatives to clarify bioactivation routes .

Table 2. Bioactivity Assay Optimization

ParameterRecommendation
Solvent SystemDMSO (≤0.1% v/v)
Concentration Range0.1–100 μM
ControlCiprofloxacin (positive)

Q. Methodological Notes

  • Crystallography: For structural elucidation, employ SHELX programs for refinement (SHELXL for small molecules, SHELXE for experimental phasing) .
  • Synthetic Caution: Avoid prolonged heating in ionic liquids (e.g., [BMIM][BF4]) to prevent decomposition .

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1H-pyrazole
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InChI

InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RISOHYOEPYWKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7BrN2
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DSSTOX Substance ID

DTXSID40187586
Record name Pyrazole, 4-bromo-3,5-dimethyl-
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Molecular Weight

175.03 g/mol
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CAS No.

3398-16-1
Record name 4-Bromo-3,5-dimethylpyrazole
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Retrosynthesis Analysis

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